molecular formula C22H25N3O2S B2973394 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone CAS No. 422532-62-5

1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone

Cat. No. B2973394
M. Wt: 395.52
InChI Key: JYQFZVKYVKFGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines . This reaction is catalyzed by molecular iodine and uses oxygen as an oxidant . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and is easy to operate .


Molecular Structure Analysis

Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The pyrimidine ring contains two nitrogen atoms .


Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For example, they can participate in dehydrogenative coupling reactions with 2-aminoarylmethanols and amides or nitriles to produce various quinazolines .

Scientific Research Applications

Synthesis and Biological Activities

Quinazolin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, compounds derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one have shown potential in antimicrobial applications. The synthesis involved reactions with various reagents to produce compounds with different functionalities, some of which demonstrated antimicrobial efficacy upon screening (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Antitubercular Activity

Substituted benzo[h]quinazolines, among others, have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain compounds exhibited significant anti-tubercular activity, highlighting their potential in treating tuberculosis without displaying cytotoxic effects in THP-1 cells, indicating safety at the effective concentrations (Maurya et al., 2013).

Anticancer Applications

In the realm of cancer research, derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols have been explored for their cytotoxicity against cancer cell lines. Specifically, a compound identified as PVHD303 exhibited potent antiproliferative activity and in vivo efficacy against tumor growth in a human colon cancer xenograft model. This compound's mechanism involved disrupting microtubule formation, underlining a promising avenue for anticancer therapy (Suzuki et al., 2020).

Analgesic and Anti-inflammatory Activities

Research into the analgesic and anti-inflammatory properties of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones has shown promising results. Compounds synthesized for this purpose exhibited significant analgesic and anti-inflammatory activities, comparable or superior to standard drugs like diclofenac sodium, with mild ulcerogenic potential. These findings suggest the potential of quinazolinone derivatives in developing new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2011).

Safety And Hazards

The safety and hazards associated with quinazoline derivatives can also vary widely depending on their structure. Some quinazoline derivatives have been found to exhibit neurotoxicity .

Future Directions

The future directions in the research of quinazoline derivatives could involve the design and synthesis of new quinazoline derivatives with improved pharmacological activities and reduced side effects. The development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .

properties

IUPAC Name

1-[3-[[4-(butylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-4-5-12-23-21-18-8-6-7-9-19(18)24-22(25-21)28-14-17-13-16(15(2)26)10-11-20(17)27-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQFZVKYVKFGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=C(C=CC(=C3)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone

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